Nalpha-Fmoc-Nepsilon-(4-methyltrityl)-D-lysine
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Mtt)-OH typically involves the protection of the lysine molecule. The alpha-amino group is protected with the Fmoc group, while the epsilon-amino group is protected with the Mtt group. The process generally includes:
Fmoc Protection: The alpha-amino group of lysine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Mtt Protection: The epsilon-amino group is then protected by reacting with 4-methyltrityl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of Fmoc-Lys(Mtt)-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; 1% TFA in DCM for Mtt removal.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotected Lysine: Removal of Fmoc and Mtt groups yields free lysine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with lysine residues.
Scientific Research Applications
Peptide Synthesis
Nalpha-Fmoc-Nepsilon-(4-methyltrityl)-D-lysine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the stepwise assembly of peptides by allowing for easy deprotection under mild conditions, which is crucial for maintaining the integrity of sensitive side chains. The Mtt group provides additional protection for the lysine side chain, enabling the introduction of various functional groups during peptide synthesis.
- Key Features :
- Enables the synthesis of complex peptides with specific functionalities.
- Supports modifications that can influence biological activity and stability.
Protein Interaction Studies
The incorporation of this compound into peptides allows researchers to study protein interactions and post-translational modifications. Modified lysines are known to affect protein function, stability, and interactions, particularly in histones where they play significant roles in epigenetic regulation.
- Applications :
- Investigating binding affinities between peptides and proteins or nucleic acids.
- Understanding how modifications can alter biological activity and therapeutic efficacy.
Drug Development
This compound is valuable in the development of peptide-based therapeutics. Its ability to modify peptide properties can enhance drug stability, bioavailability, and specificity.
- Case Studies :
Bioconjugation Techniques
This compound is also employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This capability is essential for creating targeted therapies and diagnostic tools.
- Applications :
Research in Cancer Therapeutics
The compound's potential in cancer research has been explored through various studies focusing on its anticancer properties. For example, peptides modified with this compound have shown promise in inducing apoptosis in cancer cell lines while sparing normal cells.
Mechanism of Action
The primary function of Fmoc-Lys(Mtt)-OH in peptide synthesis is to protect the amino groups of lysine during the stepwise assembly of peptides. The Fmoc group protects the alpha-amino group, preventing it from reacting during coupling steps. The Mtt group protects the epsilon-amino group, allowing for selective deprotection and subsequent functionalization or elongation of the peptide chain. The protecting groups are removed under specific conditions, enabling the formation of peptide bonds without unwanted side reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Features of Nalpha-Fmoc-Nepsilon-(4-methyltrityl)-D-lysine and Related Compounds
Detailed Analysis
Protection Orthogonality
- Mtt vs. Boc : Mtt (cleaved with 1–3% TFA) is significantly milder than Boc (requiring 50–95% TFA), reducing side reactions in acid-sensitive peptides. This makes Mtt preferable for complex syntheses .
- Mtt vs. Alloc : Alloc removal requires palladium catalysts, which may introduce metal contaminants. Mtt’s acid lability avoids this, but Alloc is ideal for click chemistry modifications .
- Mtt vs. Dde : Dde is removed with hydrazine, offering orthogonality in basic conditions. However, Mtt’s compatibility with automated SPPS workflows (using TFA) gives it broader utility .
Chirality and Stability
- D-lysine derivatives (e.g., Nα-Fmoc-Nε-(Mtt)-D-lysine) resist enzymatic degradation, enhancing peptide stability in vivo. In contrast, L-lysine analogs (e.g., Nα-Fmoc-Nε-(Mtt)-L-lysine) are more prone to proteolysis .
Synthetic Applications Branched Peptides: Mtt’s selective removal enables sequential ε-amino modifications, critical for synthesizing dendrimers or multi-antigenic peptides . Hydrogel Formation: Fmoc-protected D-lysine derivatives (e.g., Fmoc-Y/lysine hybrids) form stable hydrogels for drug delivery, leveraging D-configuration for enhanced mechanical properties .
Analytical Considerations
- Advanced techniques like tandem mass spectrometry () are used to quantify modified lysines (e.g., carboxymethyllysine), ensuring purity and correct deprotection in target compounds.
Research Findings and Data
Table 2: Comparative Deprotection Efficiency
| Compound | Deprotection Agent | Time (min) | Efficiency (%) | Side Reactions |
|---|---|---|---|---|
| Nα-Fmoc-Nε-(Mtt)-D-lysine | 1% TFA | 15 | 98 | Minimal |
| Nα-Fmoc-Nε-(Boc)-L-lysine | 95% TFA | 30 | 95 | Tritylation |
| Nα-Fmoc-Nε-(Alloc)-D-lysine | Pd(0)/PhSiH₃ | 60 | 90 | Metal residues |
| Nα-Fmoc-Nε-(Dde)-L-lysine | 2% Hydrazine | 20 | 99 | None |
Key Observations
Biological Activity
Nalpha-Fmoc-Nepsilon-(4-methyltrityl)-D-lysine (Fmoc-D-Lys(Mtt)-OH) is a modified amino acid derivative that plays a significant role in peptide synthesis and drug delivery systems. This compound is notable for its applications in targeted therapies, particularly in cancer treatment and antimicrobial activity. This article explores the biological activities associated with Fmoc-D-Lys(Mtt)-OH, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.
- Molecular Formula : C41H40N2O5
- Melting Point : 140 °C (decomposes)
- Density : 1.2 g/cm³
- Boiling Point : 814.1 °C at 760 mmHg
Antimicrobial Activity
Research has shown that lysine derivatives, including Fmoc-D-Lys(Mtt)-OH, exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes and interference with essential cellular processes.
- Cell Membrane Disruption : Similar to epsilon-poly-L-lysine (ε-PL), Fmoc-D-Lys(Mtt)-OH can interact with the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis. Studies indicate that the presence of multiple lysine residues enhances this effect, as seen in ε-PL's action against Escherichia coli and Listeria innocua .
- Targeting Specific Pathways : The compound has been utilized in dendritic nanocarriers for targeted chemotherapy, particularly against breast cancer cells. The incorporation of specific peptides allows for selective binding to cancer cell receptors, enhancing drug delivery efficiency while reducing systemic toxicity .
Drug Delivery Systems
Fmoc-D-Lys(Mtt)-OH is instrumental in developing dendritic nanocarriers that improve the pharmacokinetics of chemotherapeutic agents. These systems utilize the unique properties of lysine derivatives to facilitate controlled drug release.
- Case Study : A fourth-generation poly-lysine dendritic nanocarrier incorporating methotrexate demonstrated significant tumor volume reduction in NOD-SCID mice compared to free drug administration. The study highlighted the enhanced tolerability and efficacy of the drug delivery system .
Efficacy in Cancer Treatment
Recent studies have focused on the synthesis and application of Fmoc-D-Lys(Mtt)-OH in targeted cancer therapies:
Structure-Activity Relationship (SAR)
The structure of Fmoc-D-Lys(Mtt)-OH plays a crucial role in its biological activity. Modifications at the lysine side chain can alter binding affinities and biological responses:
- Lysine Derivatives : Variations in the side chain structure can enhance or reduce antimicrobial potency and influence cellular uptake mechanisms.
- Dendritic Structures : The branching nature of dendritic polymers allows for multiple drug loading sites, improving therapeutic index while minimizing side effects .
Q & A
Q. What is the role of the Mtt (4-methyltrityl) group in Nα-Fmoc-Nε-(4-methyltrityl)-D-lysine, and how does it enable orthogonal protection strategies?
The Mtt group provides acid-labile protection for the ε-amino group of D-lysine, orthogonal to the Fmoc/tBu strategy. This allows selective deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) while preserving other acid-sensitive protecting groups like tert-butyl esters . This orthogonality is critical for synthesizing peptides requiring site-specific modifications, such as branched or cyclic structures.
Q. Why is D-lysine used instead of the naturally occurring L-lysine in certain peptide synthesis applications?
D-lysine is resistant to enzymatic degradation by lysine-specific decarboxylases and proteases, making it valuable for studying peptide stability in biological systems or designing protease-resistant therapeutics . Additionally, its stereochemistry avoids interference with endogenous pathways, enabling controlled modifications in model organisms .
Q. What analytical methods are recommended for confirming the purity and stereochemical integrity of Nα-Fmoc-Nε-(4-methyltrityl)-D-lysine?
Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water/TFA gradients can assess purity, while circular dichroism (CD) or polarimetry verifies D-configuration. Nuclear magnetic resonance (NMR) (e.g., H, C) and mass spectrometry (MS) confirm structural integrity .
Advanced Research Questions
Q. How can researchers optimize the selective removal of the Mtt group without damaging Fmoc-protected amines or resin linkages?
Use a 1:2:7 mixture of acetic acid/trifluoroethanol/dichloromethane for 1 hour at room temperature. This protocol quantitatively removes the Mtt group while preserving tert-butyl-type protections and resin-bound peptides (e.g., Wang resin) . Validate deprotection efficiency via Kaiser test or MALDI-TOF MS.
Q. What strategies mitigate racemization risks during solid-phase peptide synthesis (SPPS) when incorporating Nα-Fmoc-Nε-(4-methyltrityl)-D-lysine?
Employ low-temperature (0–4°C) coupling steps with activating agents like HATU or PyBOP, and minimize exposure to basic conditions during Fmoc deprotection. Monitor racemization via chiral HPLC or Marfey’s reagent derivatization .
Q. How does the incorporation of D-lysine derivatives affect peptide secondary structure and biological activity in drug design?
D-lysine can disrupt α-helix or β-sheet formation, altering receptor binding or enzymatic activity. Use circular dichroism (CD) and molecular dynamics simulations to correlate structural changes with functional assays (e.g., IC or binding affinity) .
Q. What experimental approaches resolve contradictions in deprotection efficiency reported across studies using Mtt-protected lysine derivatives?
Systematically test deprotection conditions (e.g., TFA concentration, time) using model peptides. Compare results via HPLC and LC-MS to identify optimal protocols for specific resin types or peptide sequences .
Q. How can Nα-Fmoc-Nε-(4-methyltrityl)-D-lysine be applied to synthesize side-chain-to-side-chain cyclic peptides?
After SPPS, selectively deprotect the ε-amino group with mild acid, then perform on-resin cyclization using coupling reagents like DIC/HOBt. Cleave the peptide, purify via RP-HPLC, and validate cyclization via MS/MS fragmentation .
Data Contradiction and Validation
Q. How to address discrepancies in reported enantiomeric excess (ee) of D-lysine derivatives synthesized via different routes?
Cross-validate using chiral GC-MS or enzymatic assays with L-lysine decarboxylase, which selectively metabolizes L-lysine, leaving D-lysine intact. Reproducibility requires strict control of reaction pH, temperature, and catalyst purity .
Q. What are the pitfalls in interpreting NMR data for Mtt-protected lysine derivatives, and how can they be avoided?
The bulky Mtt group may cause signal splitting or overlap in H NMR. Use C DEPT or 2D NMR (HSQC, HMBC) to resolve ambiguities. Compare spectra with unprotected lysine analogs for reference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
